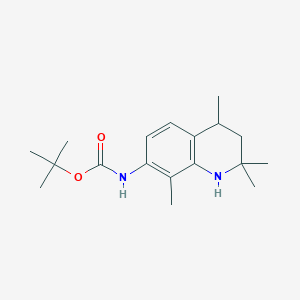
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate, also known as TTMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline-based molecules, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties.
作用機序
The mechanism of action of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is not fully understood, but it is believed to involve the chelation of metal ions by the quinoline moiety of the molecule. This interaction leads to a change in the fluorescence properties of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate, which can be used to detect the presence of metal ions in solution.
Biochemical and Physiological Effects:
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate has been shown to have a low toxicity profile and does not exhibit any significant cytotoxicity towards mammalian cells. However, the compound has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens. In addition, Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate has been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is its high selectivity for metal ions, which makes it a valuable tool for studying the role of metal ions in biological systems. In addition, Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is relatively easy to synthesize and has a low toxicity profile, which makes it a safe and cost-effective option for scientific research.
However, there are also some limitations to the use of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate in lab experiments. For example, the compound has a relatively short half-life in solution, which can make it difficult to use in long-term experiments. In addition, Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate has limited solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
Despite the limitations of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate, there are many potential future directions for research on this compound. One promising area of study is the development of new fluorescent probes based on the quinoline scaffold, which could have applications in a wide range of biological systems. In addition, further studies are needed to determine the potential of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate as an anticancer agent, as well as its potential for use in other therapeutic applications. Overall, Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is a valuable tool for scientific research and has the potential to contribute to many exciting new discoveries in the years to come.
合成法
The synthesis of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate involves the reaction of 2,2,4,8-tetramethyl-3,4-dihydroquinoline with tert-butyl chloroformate in the presence of a base catalyst such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
科学的研究の応用
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate has been shown to exhibit a variety of biological activities that make it a promising candidate for scientific research. One of the most notable applications of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This property makes Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate a valuable tool for studying the role of metal ions in biological systems.
特性
IUPAC Name |
tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-11-10-18(6,7)20-15-12(2)14(9-8-13(11)15)19-16(21)22-17(3,4)5/h8-9,11,20H,10H2,1-7H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSBNUWRCPTIGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2C)NC(=O)OC(C)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


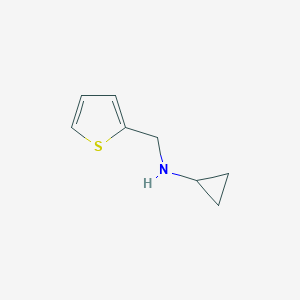
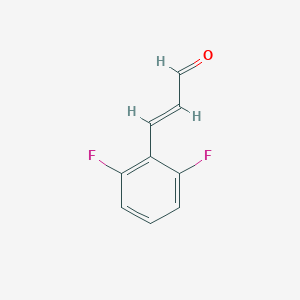

![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)
![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)
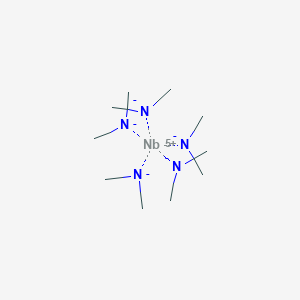

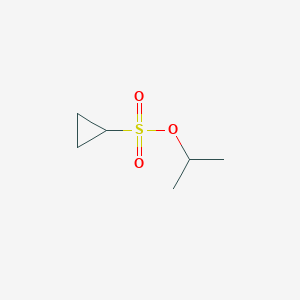
![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)



![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)